Bonellin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

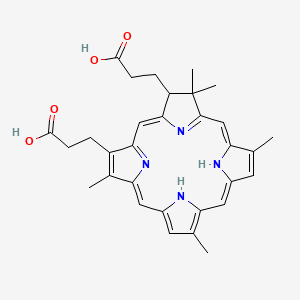

Structure

3D Structure

属性

IUPAC Name |

3-[18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O4/c1-16-10-20-13-25-18(3)21(6-8-29(36)37)26(34-25)14-27-22(7-9-30(38)39)31(4,5)28(35-27)15-24-17(2)11-19(33-24)12-23(16)32-20/h10-15,22,32-33H,6-9H2,1-5H3,(H,36,37)(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVJNMVWRHHIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(C(C(=N5)C=C1N2)(C)C)CCC(=O)O)CCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bonellin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonellin, a unique green pigment isolated from the marine echiuran worm Bonellia viridis, has garnered significant scientific interest due to its intriguing biological activities, including its role in the organism's sexual determination, and its potent biocidal and photodynamic properties. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the experimental protocols for extraction and purification, summarizes its physicochemical and biological properties, and elucidates the current understanding of its mechanism of action.

Discovery and Structural Elucidation

First identified as the vibrant green pigment responsible for the coloration of Bonellia viridis, this compound was initially investigated for its unusual role in the worm's life cycle. It was observed that larvae of B. viridis that come into contact with the female's proboscis, which is rich in this compound, develop into parasitic males. This discovery spurred further research into the chemical nature of this fascinating compound.

The molecular structure of this compound was established as a unique, naturally occurring alkylated chlorin through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and was ultimately confirmed by X-ray crystallography of its derivative, anhydrothis compound methyl ester.[1][2] Unlike more common chlorins such as chlorophyll, this compound possesses a distinct substitution pattern on its macrocycle. In its natural form within the organism, this compound is often found conjugated with various amino acids, with valine, leucine, isoleucine, and alloisoleucine being the most predominant.[2]

Experimental Protocols

Extraction of this compound from Bonellia viridis

The primary source of this compound for research purposes is the proboscis of the female Bonellia viridis. The following protocol outlines a general method for its extraction based on literature descriptions.

Materials:

-

Freshly collected proboscides of female Bonellia viridis

-

Ethanol (95% or absolute)

-

Dichloromethane

-

Hexane

-

Diatomaceous earth (optional)

-

Rotary evaporator

-

Homogenizer or mortar and pestle

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

-

Tissue Preparation: Freshly collected proboscides are washed with seawater to remove any debris and then blotted dry.

-

Homogenization and Extraction: The tissue is minced and then homogenized in ethanol at a ratio of approximately 1:10 (w/v). The homogenization should be performed on ice to minimize degradation of the pigment. The mixture is then stirred in the dark for several hours at 4°C to facilitate complete extraction of this compound.

-

Filtration: The ethanolic extract is filtered to remove solid tissue debris. The use of a filter aid like diatomaceous earth can improve the clarity of the filtrate. The residue is typically re-extracted with fresh ethanol to ensure complete recovery of the pigment.

-

Solvent Partitioning: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator. The resulting aqueous-ethanolic solution is then partitioned with dichloromethane or a hexane/dichloromethane mixture. This compound will preferentially move into the organic layer, which will turn a deep green color.

-

Drying and Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound extract.

Purification of this compound

Crude this compound extract contains a mixture of this compound, its amino acid conjugates, and other lipophilic compounds. Chromatographic techniques are essential for obtaining pure this compound.

Materials:

-

Silica gel (60-200 mesh) or Magnesium Carbonate

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane, dichloromethane, and methanol)

-

Fraction collector

-

TLC plates for monitoring fractions

Procedure:

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into the chromatography column. The column is allowed to pack under gravity or with gentle pressure. A layer of sand is typically added to the top of the silica gel to prevent disturbance during sample loading.

-

Sample Loading: The crude this compound extract is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A typical gradient might start with 100% hexane, gradually increasing the proportion of dichloromethane, followed by the addition of small amounts of methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound. Fractions with the same profile are pooled.

-

Final Concentration: The solvent from the pooled fractions containing pure this compound is removed under reduced pressure to yield the purified compound.

For higher purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Instrumentation and Conditions:

-

Column: C18 analytical or semi-preparative column (e.g., 5 µm particle size, 4.6 x 250 mm or larger).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined empirically.

-

Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

-

Detection: UV-Vis detector set at the absorption maxima of this compound (around 410 nm and 640 nm).

-

Injection Volume: Dependent on the concentration of the sample and the column capacity.

Procedure:

-

The purified this compound from column chromatography is dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase).

-

The sample is filtered through a 0.22 µm syringe filter before injection.

-

The sample is injected onto the HPLC system, and the elution profile is monitored.

-

The peak corresponding to this compound is collected.

-

The solvent is removed to obtain highly purified this compound.

Physicochemical and Biological Properties

Physicochemical Properties

The photophysical properties of this compound are central to its biological activity. As a chlorin, it is a potent photosensitizer.

| Property | Value | Method of Determination |

| Molecular Formula | C₃₁H₃₄N₄O₄ | Mass Spectrometry |

| Molecular Weight | 522.63 g/mol | Mass Spectrometry |

| Appearance | Green solid | Visual Inspection |

| UV-Vis Absorption Maxima (in organic solvent) | ~410 nm (Soret band), ~640 nm (Q-band) | UV-Vis Spectroscopy |

| Molar Absorption Coefficient (ε) | Data not readily available. | Determined by measuring the absorbance of a solution of known concentration using the Beer-Lambert law. |

| Fluorescence Emission Maximum | Data not readily available. | Fluorimetry |

| Fluorescence Quantum Yield (Φf) | Data not readily available. | Measured relative to a standard fluorophore with a known quantum yield. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not readily available. | Determined by measuring the rate of photooxidation of a singlet oxygen scavenger. |

Biological Activity

This compound exhibits significant biological effects, many of which are light-dependent, highlighting its role as a photosensitizer. Its primary mechanism of photodynamic action is believed to be through the generation of singlet oxygen.

| Activity | IC₅₀ / MIC | Cell Line / Organism |

| Cytotoxicity (in the dark) | Data not readily available. | e.g., HeLa, MCF-7, A549 |

| Photocytotoxicity (light-activated) | Data not readily available. | e.g., HeLa, MCF-7, A549 |

| Antibacterial Activity (MIC) | Data not readily available. | Staphylococcus aureus |

| Antibacterial Activity (MIC) | Data not readily available. | Escherichia coli |

Mechanism of Action: Signaling Pathways

The cytotoxic effects of this compound, particularly its photodynamic activity, are believed to be primarily mediated through the induction of apoptosis. The generation of reactive oxygen species (ROS), predominantly singlet oxygen, upon light activation leads to cellular damage and the initiation of programmed cell death.

Apoptotic Pathway

While the specific signaling cascade initiated by this compound is not fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Signaling Cascade:

-

Photosensitization: Upon exposure to light of an appropriate wavelength, this compound transitions to an excited triplet state.

-

Singlet Oxygen Generation: The excited this compound transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Oxidative Stress and Mitochondrial Damage: Singlet oxygen causes oxidative damage to cellular components, particularly the mitochondria. This can lead to the opening of the mitochondrial permeability transition pore (mPTP).

-

Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the mitochondrial pathway. It is plausible that this compound-induced oxidative stress modulates the expression or activity of these proteins, thereby shifting the balance towards apoptosis.

Visualizations

Caption: Workflow for the extraction of crude this compound from Bonellia viridis.

References

Bonellin Pigment Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonellin, a green pigment found in the marine echiuran worm Bonellia viridis, is a unique chlorin-type tetrapyrrole with significant biological activities, including biocidal and developmental effects.[1] Its intriguing structure and potent properties have made it a subject of interest for natural product chemistry and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the initial steps of the pathway are well-established within the general framework of tetrapyrrole biosynthesis, the terminal enzymatic modifications leading to the final this compound structure remain an active area of research. This document outlines the known enzymatic steps, proposes a putative pathway for the later stages, details relevant experimental methodologies, and presents signaling pathway diagrams to stimulate further investigation into this fascinating marine natural product.

Introduction to this compound and its Biological Significance

This compound is a substituted chlorin, a class of tetrapyrroles that includes chlorophylls.[2] It is primarily localized in the proboscis of the female Bonellia viridis.[1] The pigment is known for its potent biological activities, which are notably light-dependent.[1] These activities include antibacterial, larvicidal, and hemolytic effects, making this compound a promising candidate for the development of novel antibiotics and other therapeutic agents.[1] Furthermore, this compound plays a crucial role in the environmental sex determination of Bonellia viridis larvae; exposure to this compound induces male development.[3]

The Core Biosynthetic Pathway: From ALA to Uroporphyrinogen III

The biosynthesis of this compound originates from the conserved tetrapyrrole pathway, which commences with the synthesis of 5-aminolevulinic acid (ALA). The subsequent steps leading to the formation of the first macrocyclic intermediate, uroporphyrinogen III, are well-characterized and involve the enzymes detailed in Table 1.

Table 1: Enzymes and Intermediates in the Early Stages of Tetrapyrrole Biosynthesis

| Step | Precursor | Enzyme | Product | Cofactor(s) |

| 1 | Glutamyl-tRNA | Glutamyl-tRNA reductase | Glutamate-1-semialdehyde | NADPH |

| 2 | Glutamate-1-semialdehyde | Glutamate-1-semialdehyde aminotransferase | 5-Aminolevulinic acid (ALA) | Pyridoxal 5'-phosphate |

| 3 | 2 x 5-Aminolevulinic acid | ALA dehydratase (Porphobilinogen synthase) | Porphobilinogen (PBG) | Zn²⁺ |

| 4 | 4 x Porphobilinogen | Porphobilinogen deaminase (Hydroxymethylbilane synthase) | Hydroxymethylbilane | Dipyrromethane |

| 5 | Hydroxymethylbilane | Uroporphyrinogen III synthase | Uroporphyrinogen III | - |

digraph "Early_Tetrapyrrole_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];Glutamyl_tRNA [label="Glutamyl-tRNA"]; GSA [label="Glutamate-1-semialdehyde"]; ALA [label="5-Aminolevulinic acid (ALA)"]; PBG [label="Porphobilinogen (PBG)"]; HMB [label="Hydroxymethylbilane"]; Uro_III [label="Uroporphyrinogen III"];

Glutamyl_tRNA -> GSA [label="Glutamyl-tRNA reductase"]; GSA -> ALA [label="GSA aminotransferase"]; ALA -> PBG [label="ALA dehydratase"]; PBG -> HMB [label="Porphobilinogen deaminase"]; HMB -> Uro_III [label="Uroporphyrinogen III synthase"]; }

Putative Biosynthetic Pathway from Uroporphyrinogen III to this compound

The precise enzymatic transformations that convert uroporphyrinogen III into this compound have not been fully elucidated. Based on the structure of this compound and known modifications in other chlorin biosynthetic pathways, a putative pathway can be proposed. This proposed pathway involves a series of decarboxylations, oxidations, and unique side-chain modifications.

The conversion of uroporphyrinogen III to protoporphyrin IX is a common route in tetrapyrrole biosynthesis and likely serves as a precursor stage for this compound. This involves the enzymes uroporphyrinogen decarboxylase and coproporphyrinogen oxidase.

Table 2: Proposed Enzymes and Intermediates from Uroporphyrinogen III to Protoporphyrin IX

| Step | Precursor | Enzyme | Product |

| 6 | Uroporphyrinogen III | Uroporphyrinogen decarboxylase | Coproporphyrinogen III |

| 7 | Coproporphyrinogen III | Coproporphyrinogen oxidase | Protoporphyrinogen IX |

| 8 | Protoporphyrinogen IX | Protoporphyrinogen oxidase | Protoporphyrin IX |

The subsequent steps to form the characteristic chlorin ring and the unique side chains of this compound are speculative and represent key areas for future research. These likely involve a series of uncharacterized oxidoreductases, methyltransferases, and potentially enzymes responsible for the cleavage of a propionate side chain, a feature noted in the biosynthesis of other unique chlorins.[2]

Regulation of this compound Biosynthesis

The production of this compound is known to be a photoactive process, suggesting that light is a key regulatory factor.[4] The molecular mechanism of this photoregulation is currently unknown but could involve light-induced gene expression of biosynthetic enzymes or post-translational activation of key enzymes in the pathway. The general regulation of tetrapyrrole biosynthesis in other organisms often involves feedback inhibition and transcriptional control in response to light and developmental cues.[5][6][7]

Experimental Protocols

Due to the limited research on the specific enzymes of the this compound pathway, detailed protocols are not available. However, established methods for studying pigment biosynthesis in marine invertebrates can be adapted.

Extraction and Purification of this compound and its Precursors

-

Objective: To isolate this compound and potential biosynthetic intermediates from Bonellia viridis.

-

Protocol:

-

Homogenize fresh or frozen tissue of Bonellia viridis (primarily the proboscis) in an organic solvent mixture (e.g., acetone/methanol).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the pigments.

-

Perform solvent-solvent partitioning (e.g., with hexane and water) to remove lipids and other nonpolar compounds.

-

Subject the pigment extract to chromatographic separation. Techniques such as column chromatography (using silica gel or reversed-phase C18) and high-performance liquid chromatography (HPLC) are suitable.[8]

-

Monitor the separation using UV-Vis spectroscopy, looking for the characteristic absorption spectrum of chlorins.[2]

-

Collect fractions and analyze using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify this compound and potential intermediates.[9]

-

Enzyme Extraction and Assay (General Approach)

-

Objective: To isolate and characterize enzymes involved in this compound biosynthesis.

-

Protocol:

-

Homogenize fresh tissue of Bonellia viridis in a suitable buffer solution containing protease inhibitors.

-

Centrifuge the homogenate at high speed to separate soluble proteins (supernatant) from cellular debris and membranes (pellet).

-

Subject the soluble protein fraction to protein purification techniques such as ammonium sulfate precipitation, followed by column chromatography (ion-exchange, size-exclusion, and affinity chromatography).[10]

-

For membrane-bound enzymes, solubilize the pellet with detergents before purification.

-

Assay the activity of purified fractions using synthetic or isolated precursors (e.g., uroporphyrinogen III) and monitor the formation of subsequent intermediates by HPLC or spectroscopic methods.

-

Future Directions and Conclusion

The biosynthesis of this compound presents a compelling area for future research. Key priorities include:

-

Identification and characterization of the enzymes responsible for the conversion of protoporphyrin IX to this compound. This will likely involve a combination of proteomics and transcriptomics approaches.

-

Elucidation of the photo-regulatory mechanism controlling this compound production. Identifying the photoreceptor and downstream signaling components will be crucial.

-

In vitro reconstitution of the this compound biosynthetic pathway using purified enzymes to confirm the sequence of reactions and intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bonellia viridis - Wikipedia [en.wikipedia.org]

- 4. OAR@UM: The biological activity of this compound, an integumentary chlorin in Bonellia viridis [um.edu.mt]

- 5. Frontiers | Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme Extraction and Isolation [creative-enzymes.com]

Mechanism of Action of Bonellin Toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonellin, a green pigment and toxin isolated from the marine echiuran worm Bonellia viridis, is a potent photodynamic agent. Its biological activity is contingent upon activation by light, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. This document provides a comprehensive overview of the mechanism of action of this compound toxin, detailing its photochemical properties, cellular targets, and the downstream signaling pathways implicated in its cytotoxic effects. This guide is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate further research and potential therapeutic development.

Introduction

This compound is a chlorin derivative, structurally distinct from chlorophyll, that exhibits significant phototoxicity.[1] Its production in Bonellia viridis is a photoactive process, with higher light intensity leading to increased synthesis.[1] The toxin serves as a defense mechanism for the organism, displaying a broad range of biological activities, including the blockage of embryonic development, inhibition of cellular reproduction, and disruption of muscle contraction and cell motility.[1] The foundation of this compound's potent bioactivity lies in its photodynamic nature; in the presence of light and oxygen, it becomes a powerful cytotoxic agent.[2]

Photochemical Mechanism of Action

The primary mechanism of this compound's toxicity is photodynamic, specifically a Type II photochemical reaction. This process can be broken down into the following steps:

-

Photoexcitation: this compound, in its ground state (a singlet state), absorbs photons of a specific wavelength. This absorption of light energy elevates the this compound molecule to an excited singlet state.

-

Intersystem Crossing: The excited singlet state of this compound is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state.

-

Energy Transfer to Molecular Oxygen: In the presence of molecular oxygen (in its ground triplet state, ³O₂), the excited triplet this compound can transfer its energy to the oxygen molecule.

-

Singlet Oxygen Generation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂).

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with a wide variety of biological macromolecules, including lipids, proteins, and nucleic acids, leading to oxidative damage and subsequent cell death.[3]

The photodynamic activity of this compound is strictly dependent on both light and oxygen. Experiments have shown that under lowered oxygen tensions, the bioactivity of this compound is depressed, and the presence of singlet oxygen quenchers delays its photodynamic effects.[2]

Visualization of the Photodynamic Mechanism

Caption: The photodynamic mechanism of this compound, illustrating the generation of singlet oxygen upon light activation.

Quantitative Data

Precise quantitative data for this compound's photodynamic activity is crucial for evaluating its potential as a therapeutic agent. The following tables summarize key parameters, though specific values for this compound are not extensively reported in the literature and require further experimental determination.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | Incubation Time (h) | Light Dose (J/cm²) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 24 | To be determined | To be determined | N/A |

| MCF-7 | Breast Cancer | 24 | To be determined | To be determined | N/A |

| A549 | Lung Cancer | 24 | To be determined | To be determined | N/A |

Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of this compound

Note: The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation. Specific values for this compound need to be experimentally determined.

| Solvent | Reference Photosensitizer | ΦΔ of Reference | ΦΔ of this compound | Reference |

| e.g., Ethanol | e.g., Rose Bengal | e.g., 0.75 | To be determined | N/A |

| e.g., PBS | e.g., Methylene Blue | e.g., 0.52 | To be determined | N/A |

Cellular Uptake and Subcellular Localization

The efficacy of this compound as a photodynamic agent is dependent on its ability to be taken up by target cells and localize in sensitive subcellular compartments. While the precise mechanisms of this compound's cellular uptake are not fully elucidated, it is hypothesized to occur via passive diffusion due to its lipophilic nature.

Experimental Workflow for Cellular Uptake Studies

Caption: A generalized workflow for investigating the cellular uptake of this compound.

Downstream Signaling Pathways of Phototoxicity

The oxidative stress induced by this compound-generated singlet oxygen triggers a cascade of cellular events, ultimately leading to cell death through apoptosis and/or necrosis. The specific signaling pathways activated can depend on the cell type, the concentration of this compound, and the light dose.

Apoptosis Induction

Photodynamic therapy with agents like this compound is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Singlet oxygen can directly damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (initiator caspase-9 and executioner caspase-3), leading to the characteristic morphological and biochemical changes of apoptosis.

-

Extrinsic Pathway: Oxidative stress can also lead to the upregulation of death receptors (e.g., Fas) on the cell surface, making the cells more susceptible to apoptosis initiated by their corresponding ligands.

Necrosis

At high concentrations of this compound or high light doses, the cellular damage can be so extensive that it overwhelms the apoptotic machinery, leading to necrotic cell death. Necrosis is a more inflammatory form of cell death characterized by cell swelling and lysis.

Signaling Pathway Diagram

Caption: Simplified signaling pathways initiated by this compound-mediated phototoxicity, leading to apoptosis or necrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Target cancer cell lines (e.g., HeLa, MCF-7)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Light source with appropriate wavelength and power for this compound activation

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only) and a no-treatment control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) in the dark.

-

Photoactivation: Expose the plates to a specific light dose. Keep a set of plates in the dark as a control for non-photodynamic toxicity.

-

MTT Addition: After light exposure, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Singlet Oxygen Quantum Yield Determination

This protocol describes a relative method for determining the singlet oxygen quantum yield (ΦΔ) of this compound using a known photosensitizer as a reference.

Materials:

-

This compound solution of known concentration

-

Reference photosensitizer solution (e.g., Rose Bengal, Methylene Blue) of known concentration and ΦΔ

-

Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)

-

Spectrophotometer or spectrofluorometer

-

Light source for photoactivation

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare solutions of this compound and the reference photosensitizer with the same optical density at the excitation wavelength. Add the singlet oxygen scavenger to each solution.

-

Irradiation: Irradiate the solutions with the light source for specific time intervals.

-

Absorbance/Fluorescence Measurement: Measure the decrease in absorbance or fluorescence of the singlet oxygen scavenger at its characteristic wavelength after each irradiation interval. The rate of decrease is proportional to the rate of singlet oxygen generation.

-

Data Analysis: Plot the change in absorbance/fluorescence against time for both this compound and the reference. The singlet oxygen quantum yield of this compound (ΦΔ_this compound) can be calculated using the following formula:

ΦΔ_this compound = ΦΔ_ref * (k_this compound / k_ref) * (I_ref / I_this compound)

where:

-

ΦΔ_ref is the known quantum yield of the reference

-

k_this compound and k_ref are the rates of scavenger degradation for this compound and the reference, respectively

-

I_this compound and I_ref are the rates of light absorption by this compound and the reference, respectively (which are equal if the optical densities are matched).

-

Cellular Uptake and Localization

This protocol outlines a method for visualizing and quantifying the cellular uptake of this compound.

Materials:

-

Target cell line

-

This compound

-

Confocal microscope

-

Fluorescent organelle stains (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)

-

Glass-bottom dishes or chamber slides

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

-

This compound Incubation: Incubate the cells with a specific concentration of this compound for various time points.

-

Organelle Staining: In the final 30 minutes of incubation, add the desired fluorescent organelle stain.

-

Washing: Wash the cells with fresh medium to remove extracellular this compound and stain.

-

Confocal Imaging: Image the cells using a confocal microscope. This compound's intrinsic fluorescence can be used for its visualization (excitation and emission wavelengths need to be determined).

-

Co-localization Analysis: Analyze the images to determine the extent of co-localization between this compound and the specific organelle markers.

Conclusion

This compound is a potent phototoxin with a well-defined photodynamic mechanism of action centered on the generation of singlet oxygen. This reactive species indiscriminately damages cellular components, leading to cell death via apoptosis and necrosis. While the fundamental mechanism is understood, further research is required to quantify its photodynamic efficacy through determination of IC50 values against a broader range of cancer cell lines and precise measurement of its singlet oxygen quantum yield. Elucidating the specifics of its cellular uptake, subcellular localization, and the detailed signaling pathways it triggers will be crucial for the rational design of this compound-based compounds for photodynamic therapy. The experimental protocols provided in this guide offer a framework for conducting these essential investigations.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin‑13 reduces high glucose‑induced mitochondrial dysfunction in cochlear hair cells by inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

Photodynamic Properties of Bonellin: A Technical Guide for Researchers

Disclaimer: While Bonellin, a chlorin pigment from Bonellia viridis, is known for its photodynamic activity, a comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data regarding its photophysical properties, in vitro and in vivo efficacy, and detailed signaling mechanisms. This guide, therefore, summarizes the available qualitative information on this compound and provides a framework of established photodynamic therapy (PDT) principles and experimental methodologies that can be applied to its further study. For comparative context, data for other well-characterized photosensitizers are included where appropriate.

Photophysical and Photochemical Properties

The photodynamic action of a photosensitizer is fundamentally governed by its ability to absorb light and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) via a Type II photochemical mechanism. Upon absorption of a photon, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). In the presence of molecular oxygen (³O₂), the triplet state photosensitizer can transfer its energy to oxygen, generating cytotoxic singlet oxygen.

While the general photodynamic activity of this compound has been observed, specific quantitative photophysical parameters are not well-documented in the available literature.[1]

Table 1: Photophysical Properties of this compound and a Comparative Photosensitizer

| Property | This compound | Chlorin e6 (for comparison) |

| Chemical Formula | C₃₁H₃₂N₄O₃ | C₃₄H₃₆N₄O₆ |

| Molecular Weight | 524.6 g/mol | 604.7 g/mol |

| Absorption Maxima (λmax) | Data not available | ~400 nm (Soret band), ~660 nm (Q-band) |

| Molar Extinction Coefficient (ε) | Data not available | ~150,000 M⁻¹cm⁻¹ at Soret band |

| Fluorescence Quantum Yield (Φf) | Data not available | ~0.1-0.2 |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | ~0.5-0.8 |

In Vitro and In Vivo Photodynamic Efficacy

Table 2: In Vitro Phototoxicity (IC50) of Photosensitizers Against Various Cancer Cell Lines (Illustrative)

| Cell Line | This compound IC50 (µM) | Verteporfin IC50 (µM) (for comparison) |

| MCF-7 (Breast Cancer) | Data not available | ~0.1 - 1.0 |

| HeLa (Cervical Cancer) | Data not available | ~0.2 - 1.5 |

| A549 (Lung Cancer) | Data not available | ~0.5 - 2.0 |

| U87 (Glioblastoma) | Data not available | ~1.0 - 5.0 |

Table 3: In Vivo Antitumor Efficacy of Photosensitizers (Illustrative)

| Tumor Model | Photosensitizer | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |

| Murine Colon Carcinoma | This compound | Data not available | Data not available | |

| Human Glioblastoma Xenograft | Talaporfin Sodium | 40 mg/m² i.v., 664 nm laser, 100 J/cm² | ~70-90% | (Example) |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the photodynamic properties of a photosensitizer. These protocols would require optimization for the specific properties of this compound.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method using a chemical trap, 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ.

Materials:

-

This compound

-

Reference photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in ethanol)

-

1,3-diphenylisobenzofuran (DPBF)

-

Spectrophotometer-grade solvent (e.g., ethanol, dimethyl sulfoxide)

-

Quartz cuvettes

-

Monochromatic light source (e.g., laser or filtered lamp) with a wavelength corresponding to the absorption maximum of the photosensitizers.

Procedure:

-

Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.

-

Prepare two sets of solutions in quartz cuvettes: one containing this compound and DPBF, and the other containing the reference photosensitizer and DPBF. The concentration of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength.

-

Irradiate each solution with the monochromatic light source at a constant intensity.

-

At regular time intervals, record the absorption spectrum of the solution and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

-

Plot the absorbance of DPBF versus irradiation time for both this compound and the reference.

-

Calculate the rate of DPBF degradation (slope of the initial linear portion of the plot) for both samples.

-

The singlet oxygen quantum yield of this compound (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (proportional to 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength).

-

Experimental workflow for determining singlet oxygen quantum yield.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound-mediated PDT on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Light source for PDT with appropriate wavelength and power density.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with no this compound.

-

Incubate the cells with this compound for a predetermined time (e.g., 4-24 hours) in the dark.

-

Wash the cells with PBS to remove any extracellular this compound.

-

Add fresh, phenol red-free medium to the wells.

-

Irradiate the plate with the light source at a specific dose (J/cm²). Keep a set of plates in the dark as a "dark toxicity" control.

-

Incubate the cells for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine the IC50 value.

Workflow for in vitro phototoxicity (MTT) assay.

Signaling Pathways in Photodynamic Therapy

PDT can induce cell death through multiple pathways, including apoptosis, necrosis, and autophagy. The predominant pathway depends on the photosensitizer, its subcellular localization, the light dose, and the cell type. While the specific pathways activated by this compound are yet to be elucidated, the general mechanisms are well-established.

Apoptosis

Apoptosis is a programmed form of cell death characterized by distinct morphological changes. PDT can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

General overview of apoptosis signaling pathways in PDT.

Necrosis and Necroptosis

High doses of PDT can lead to overwhelming cellular damage and necrosis, a form of unregulated cell death. Necroptosis is a regulated form of necrosis that can be initiated under certain conditions, involving the proteins RIPK1, RIPK3, and MLKL.

PDT-induced necrosis and the necroptosis signaling pathway.

Autophagy

Autophagy is a cellular self-degradation process that can be either pro-survival or pro-death in the context of PDT. A hallmark of autophagy is the conversion of LC3-I to LC3-II.

Overview of the autophagy pathway in response to PDT.

Conclusion and Future Directions

This compound is a marine natural product with established photodynamic activity. However, there is a significant lack of detailed, quantitative data on its photophysical properties, its efficacy in preclinical models, and the specific molecular mechanisms underlying its phototoxicity. To advance this compound as a potential photosensitizer for clinical applications, future research should focus on:

-

Quantitative Photophysical Characterization: Precise measurement of its absorption and emission spectra, molar extinction coefficients, and, most importantly, its singlet oxygen quantum yield in various solvents.

-

Systematic In Vitro Screening: Evaluation of its phototoxicity against a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

-

In Vivo Efficacy Studies: Assessment of its antitumor effects in relevant animal models of cancer, including pharmacokinetic and biodistribution studies.

-

Mechanistic Investigations: Detailed elucidation of the cell death pathways (apoptosis, necrosis, autophagy) induced by this compound-mediated PDT through techniques such as western blotting for key signaling proteins, and the use of specific pathway inhibitors.

A thorough investigation of these aspects is crucial to unlock the full therapeutic potential of this compound in the field of photodynamic therapy.

References

The Role of Bonellin in the Environmental Sex Determination of Bonellia viridis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine echiuran worm Bonellia viridis presents a remarkable case of environmental sex determination (ESD), where the larval developmental fate is largely dictated by external chemical cues. This phenomenon is primarily governed by a substance, or a group of substances, associated with the female, with the green pigment bonellin being a key molecule of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the sex determination of Bonellia viridis, intended for a scientific audience. It synthesizes available quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and workflows. While the precise signaling cascade initiated by the masculinizing factor remains to be fully elucidated, this guide serves as a foundational resource for further research into this unique biological process and the potential applications of its effector molecules.

Introduction

Sex determination in the animal kingdom spans a spectrum from strict genetic control (Genotypic Sex Determination, GSD) to significant environmental influence (Environmental Sex Determination, ESD). Bonellia viridis, the green spoon worm, is a classic model for ESD. The species exhibits extreme sexual dimorphism: the female is a relatively large benthic organism with a body length of about 10 cm and a proboscis that can extend over a meter, while the male is a microscopic, ciliated organism, merely 1-3 mm in length, that lives as a commensal in the female's reproductive tract.[1]

The developmental trajectory of the planktonic trochophore larvae is strikingly dependent on their settlement location. Larvae that settle on the seafloor in isolation predominantly develop into females.[1] Conversely, larvae that come into contact with an adult female, particularly her proboscis, undergo a rapid transformation into males.[1][2] This masculinization is attributed to a chemical cue produced by the female. While the pigment this compound, which gives the female her characteristic green color, has been a primary focus of investigation, studies suggest that the actual masculinizing agent may be a derivative of this compound or a component of a broader secretion, as crude extracts have been found to be more potent than the purified pigment.[3]

This guide will delve into the quantitative aspects of this process, the experimental methods used to study it, and the current understanding of the underlying biological pathways.

Quantitative Data on Masculinization

The masculinizing effect of substances from the female Bonellia viridis has been quantified in several studies. A significant portion of the larval population, approximately 83%, is considered metagamic, meaning their sex is determined by environmental factors, while the remaining 17% are syngamic, with their sex being genetically determined.[4][5] In the absence of a female, interactions between larvae can also result in masculinization in up to 20% of larvae that attach to each other in pairs.[3]

Table 1: Effect of Purified this compound on Larval Masculinization

Experiments using purified this compound in seawater have yielded results, though they have been described as inconsistent.[3][5] The following table summarizes the reported dose-response data.

| This compound Concentration (ppm) | Percentage of Masculinized Larvae (%) |

| 1.0 | 31.3 |

| 0.5 | 36.5 |

| 0.2 | 14.4 |

| 0.01 | 44.5 |

Note: The lack of a clear dose-response relationship in these results has been noted in the source literature, suggesting the complexity of the masculinizing cue.

Table 2: Comparative Efficacy of Masculinizing Agents

Qualitative and semi-quantitative studies have consistently shown that crude extracts from the female are more effective at inducing male development than purified this compound.

| Masculinizing Agent | Observed Efficacy | Key Observations |

| Natural Secretion (from irritated female) | Highest | Induces a high proportion of completely masculinized larvae and a faster rate of sexual differentiation. |

| Crude Tissue Extract (Proboscis or Trunk) | High | More effective than purified this compound. Proboscis and trunk extracts show similar efficacy. |

| Purified this compound | Moderate to Low | Inconsistent results; less effective than crude extracts. |

Experimental Protocols

Larval Rearing and Sex Determination Assay

-

Ova Collection and Fertilization: Egg strings, each containing approximately 1000 eggs, are spawned by adult females, typically between June and January in the Mediterranean.[6] Fertilization is internal.

-

Incubation and Hatching: Eggs are incubated in seawater. Hatching occurs approximately 48 hours after spawning at a temperature of 20°C, yielding free-swimming trochophore larvae.

-

Larval Culture:

-

The trochophore larvae are lecithotrophic (non-feeding) and sustain themselves on yolk reserves.

-

The planktonic stage lasts for 7 to 10 days before settlement.[6]

-

Larvae should be cultured singly or in small groups in filtered seawater to avoid larval interactions that can induce masculinization.

-

-

Masculinization Assay:

-

Control Group: Larvae are cultured in pure, filtered seawater. A majority of these are expected to develop into females.

-

Experimental Groups: Larvae are cultured in seawater containing the test substance (e.g., purified this compound, crude female extract).

-

Fragments of the female's proboscis can also be used as a potent masculinizing agent in the culture vessel.[1]

-

-

Assessment of Sex: The determination of sex is based on morphological changes during metamorphosis.

-

Male Development: Larvae that settle on a female or are exposed to the masculinizing cue undergo a rapid metamorphosis into a dwarf male. This process involves the loss of the trochophore's ciliary bands and the development of a simplified, ciliated body plan adapted for a commensal lifestyle.

-

Female Development: Larvae that settle in isolation undergo a more gradual metamorphosis into a juvenile female, which includes the development of the characteristic proboscis.

-

This compound Extraction and Purification

The following protocol is based on a flowchart from Pelter et al. (1979).

-

Initial Extraction:

-

Collect proboscides from adult female Bonellia viridis.

-

Macerate the tissue in ethanol. This yields a green solution.

-

-

Solvent Partitioning:

-

Extract the ethanol/water solution with ether.

-

Wash the green ether extract with a 1% ammonium hydroxide solution to move the this compound into the aqueous phase (deep green ammonia extract).

-

Neutralize the ammonia extract and re-extract with ether.

-

Extract the green ether solution with 6% hydrochloric acid, which turns the solution blue.

-

Extract the blue acid solution with dichloromethane.

-

Wash the blue dichloromethane extract with water, which should return the color to green.

-

-

Chromatography and Esterification:

-

Adsorb the green dichloromethane extract onto a magnesium carbonate column and elute.

-

Dissolve the eluate in acid and perform a solvent extraction.

-

Esterify the product with methanol and sulfuric acid to produce this compound dimethyl ester for further purification.

-

Perform chromatography on neutral silica to purify the this compound dimethyl ester.

-

-

Final Product:

-

The purified this compound can be obtained by simple hydrolysis of the this compound dimethyl ester.

-

Signaling Pathways and Mechanisms

The precise molecular signaling pathway initiated by the masculinizing cue in Bonellia viridis larvae remains largely uncharacterized. However, a hypothetical model can be constructed based on the available evidence. It is proposed that the process operates via a "switch mechanism," where the presence of the masculinizing factor diverts the default female developmental pathway towards male differentiation.

The molecular structure of this compound is a chlorin, a class of porphyrin derivatives.[6] this compound exhibits photodynamic and biocidal properties, and it is suggested that its mechanism of action in some biological systems involves the formation of singlet oxygen.[7] However, it is not yet known if these properties are directly related to its role in sex determination.

The genetic basis of ESD in Bonellia viridis is also not understood, though it is hypothesized to be polygenic.

Below are diagrams illustrating the proposed logical flow of sex determination and a typical experimental workflow.

Caption: Proposed signaling pathway for sex determination in Bonellia viridis.

Caption: A generalized experimental workflow for studying Bonellia viridis sex determination.

Conclusion and Future Directions

The environmental sex determination of Bonellia viridis, influenced by the female-produced chemical cue related to this compound, remains a captivating area of study. While significant progress has been made in characterizing the ecological and physiological aspects of this phenomenon, the molecular underpinnings are still largely a black box. Future research should prioritize the following:

-

Identification of the True Masculinizing Agent: Further chemical analysis of the female's secretions is needed to isolate and identify the specific molecule(s) responsible for masculinization.

-

Elucidation of the Signaling Pathway: Modern molecular techniques, such as transcriptomics and proteomics, could be employed to identify the larval receptors, downstream signaling components, and target genes involved in the sex determination switch.

-

Development of a Standardized Bioassay: A more robust and reproducible bioassay for masculinization would facilitate the screening of potential effector molecules and the detailed study of their dose-response relationships.

A deeper understanding of this unique ESD system will not only provide fundamental insights into the evolution and mechanisms of sex determination but may also lead to the discovery of novel bioactive compounds with potential applications in drug development and biotechnology.

References

- 1. Environmental Developmental Biology - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atlantisgozo.com [atlantisgozo.com]

- 3. OAR@UM: Sex determination and larval sexual interaction in Bonellia viridis Rolando (Echiura : Bonelliidae) [um.edu.mt]

- 4. Bonellia viridis | Lucie Malard [gbri.org.au]

- 5. Sex determination and larval sexual interaction in Bonellia viridis Rolando (Echiura: Bonelliidae) | CoLab [colab.ws]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Bonellia viridis, Green spoon worm [sealifebase.se]

Bonellin: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonellin is a unique, green chlorin pigment found in the marine echiuran worm, Bonellia viridis.[1][2] This macrocyclic molecule is not only responsible for the worm's vibrant coloration but also possesses a range of potent biological activities.[1][2] Notably, this compound is a photodynamic compound, exhibiting significant biocidal effects upon exposure to light.[2] It is also known to play a crucial role in the environmental sex determination of Bonellia viridis larvae.[2] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its known mechanism of action.

Natural Sources and Abundance

The primary and, to date, only known natural source of this compound is the female green spoonworm, Bonellia viridis.[1][2][3] This marine worm inhabits the northeastern Atlantic Ocean and the Mediterranean Sea, typically found in burrows within rocks and gravel at depths of 10 to 100 meters.[2]

The concentration of this compound is not uniform throughout the organism. The highest concentration is found in the proboscis, the extensible feeding and sensory organ of the female worm.[2] The body wall also contains a significant amount of the pigment, while the viscera have a much lower concentration. The production of this compound is a photoactive process, with higher light intensity leading to increased production.[1]

Quantitative Abundance of this compound in Bonellia viridis

The following table summarizes the yield of purified this compound Dimethyl Ester (BDME), a stable derivative used for quantification, from different tissues of 20 Bonellia viridis specimens.

| Tissue | Number of Animals | Weight of Purified BDME (mg) |

| Proboscis | 20 | 77 |

| Body Wall | 20 | 57 |

| Viscera | 20 | 0.5 |

Data adapted from Pelter, A., et al. (1979). The structure of this compound and its derivatives. Unique physiologically active chlorins from the marine echurian Bonellia viridis. Journal of the Chemical Society, Perkin Transactions 1, 1, 1847-1864.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is based on the procedure outlined by Ballantine et al. (1980) for the extraction and purification of this compound and its dimethyl ester derivative from the proboscides of Bonellia viridis.

1. Initial Extraction:

- Macerate fresh or frozen proboscides of Bonellia viridis in ethanol.

- Filter the mixture to obtain a green ethanolic solution.

- Partition the ethanolic extract with diethyl ether to transfer this compound to the ether phase.

2. Acid-Base Extraction for Purification:

- Wash the green ether solution with 1% ammonium hydroxide. This compound will move to the aqueous ammonia phase, appearing as a deep green solution.

- Neutralize the ammonia extract and re-extract the this compound into diethyl ether.

- Extract the green ether solution with 6% hydrochloric acid. This compound will move to the acidic aqueous phase, which will appear blue.

- Neutralize the blue acid extract and extract the this compound into dichloromethane.

3. Chromatographic Purification:

- Adsorb the green dichloromethane extract onto a magnesium carbonate column.

- Elute the column with appropriate solvents to separate this compound from other pigments.

- For the preparation of this compound Dimethyl Ester (BDME), treat the purified this compound with methanol and sulfuric acid.

- Further purify the BDME using chromatography on neutral silica.

4. Quantification:

- While a specific HPLC method for this compound is not detailed in the reviewed literature, a general approach using a C18 reverse-phase column with a suitable organic mobile phase (e.g., acetonitrile/water or methanol/water gradients) and detection at the characteristic absorption maxima of this compound (around 400-420 nm and 640-660 nm) would be a standard starting point for developing a quantitative method.

Experimental Workflow

References

An In-Depth Technical Guide to the Spectral Properties of Bonellin for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonellin, a natural chlorin pigment derived from the marine worm Bonellia viridis, presents a unique combination of photophysical properties that make it a compelling, albeit challenging, candidate for fluorescence microscopy. This guide provides a comprehensive overview of the known spectral characteristics of this compound, its photodynamic activity, and practical considerations for its use in cellular imaging. While specific data on its application in high-resolution microscopy is limited, this document consolidates available information to serve as a foundational resource for researchers interested in exploring its potential as a fluorescent probe.

Introduction to this compound

This compound is a green pigment found in the integument of the female marine spoon worm, Bonellia viridis.[1][2] Structurally, it is a chlorin, a class of tetrapyrrole pigments related to porphyrins, which includes chlorophylls.[2] The production of this compound is a photoactive process, with higher light intensity leading to increased pigment production.[2] Beyond its role as a pigment, this compound is a potent toxin and exhibits significant photodynamic activity, meaning it can induce cellular damage upon light activation in the presence of oxygen.[1][2][3] This dual nature as both a fluorophore and a photosensitizer is a critical consideration for its application in fluorescence microscopy, particularly in live-cell imaging.

Spectral Properties of this compound

Detailed and consolidated spectral data for this compound is scarce in the scientific literature. However, by examining information on its derivatives and the general characteristics of chlorins, we can infer its likely spectral properties.

2.1. Absorption and Excitation Spectra

Chlorins, including this compound, are characterized by two main absorption regions:

-

The Soret Band: An intense absorption peak in the violet-blue region of the spectrum, typically between 400 nm and 450 nm. For a benzocarbachlorin derivative of this compound, a split Soret band has been observed at 414 nm and 430 nm.[4]

-

The Q-Bands: A series of weaker absorption bands in the green to red region. The longest wavelength Q-band is characteristic of chlorins and is typically found between 630 nm and 690 nm. The benzocarbachlorin derivative of this compound shows a strong chlorin-like absorption at 684 nm.[4]

For fluorescence microscopy, excitation should ideally be performed at or near the absorption maxima to achieve the highest fluorescence intensity. Therefore, excitation of this compound would likely be optimal using a violet-blue laser (e.g., 405 nm) or a red laser (e.g., 630-660 nm).

2.2. Emission Spectrum

Following excitation, fluorescent molecules emit light at a longer wavelength, a phenomenon known as the Stokes shift. As a chlorin, this compound's fluorescence emission is expected to be in the red to near-infrared (NIR) region of the spectrum. This is advantageous for biological imaging as it minimizes interference from cellular autofluorescence, which is typically stronger in the blue and green regions.

2.3. Quantitative Photophysical Data

The following table summarizes the available, albeit limited, quantitative data on the photophysical properties of this compound. It is important to note that a primary, citable source for the fluorescence and singlet oxygen quantum yields of this compound itself remains elusive in the readily available literature. The values presented are based on secondary or less direct sources and should be treated with caution until further validation.

| Parameter | Value | Notes |

| Fluorescence Quantum Yield (Φf) | ~0.52 | This value has been anecdotally reported but a primary reference is not readily available. |

| Molar Extinction Coefficient (ε) | Data not available | This is a critical parameter for quantitative fluorescence studies and remains a key knowledge gap. |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.88 | This high value indicates that this compound is a very efficient photosensitizer.[3] |

Photodynamic Activity and Phototoxicity

A defining characteristic of this compound is its high singlet oxygen quantum yield.[3] This means that upon excitation with light, this compound efficiently transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Figure 1: Simplified Jablonski diagram illustrating the mechanism of this compound-induced phototoxicity.This high efficiency in generating reactive oxygen species (ROS) is the basis for this compound's biocidal properties and makes it a potent photosensitizer.[1][2][3] While this is a desirable trait for applications in photodynamic therapy (PDT), it presents a significant challenge for fluorescence microscopy, especially in live-cell imaging. The very light used to excite fluorescence can trigger a cascade of oxidative damage, leading to cellular stress, apoptosis, and artifacts in the observed cellular structures and processes.

Key considerations for mitigating phototoxicity:

-

Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times.

-

Oxygen Depletion: While not always practical, reducing the oxygen concentration in the imaging medium can decrease the efficiency of singlet oxygen generation.

-

Antioxidants: The inclusion of antioxidants in the cell culture medium may offer some protection against oxidative damage.

-

Fixed-Cell Imaging: For applications where live-cell dynamics are not essential, fixing the cells prior to imaging eliminates concerns about phototoxicity-induced artifacts.

It is noteworthy that the copper complex of this compound is not photodynamically active, suggesting that metal chelation could be a strategy to modulate its photosensitizing properties.[3]

Experimental Protocols for Fluorescence Microscopy

Due to the limited use of this compound as a fluorescent probe in published research, a standardized and validated protocol for cellular staining is not available. However, based on its lipophilic chlorin structure, a general protocol for staining cells with a lipophilic dye can be adapted. It is crucial to emphasize that the following protocol is a starting point and will require significant optimization for specific cell types and experimental conditions.

4.1. Proposed Workflow for Cellular Staining with this compound

Figure 2: A generalized workflow for staining cells with a lipophilic probe like this compound.

4.2. Detailed Methodological Steps

-

Preparation of this compound Stock Solution:

-

Due to its lipophilic nature, this compound should first be dissolved in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

-

Store the stock solution protected from light at -20°C.

-

-

Cell Preparation:

-

Culture cells of interest on a suitable imaging substrate, such as glass-bottom dishes or coverslips, to the desired confluency.

-

-

Staining:

-

Prepare a working staining solution by diluting the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to the final desired concentration. The optimal concentration will need to be determined empirically but a starting range of 1-10 µM is suggested.

-

Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubate the cells for a period of 15 to 60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and the desired staining intensity.

-

-

Washing:

-

After incubation, gently aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound this compound.

-

-

Fixation (Optional):

-

For fixed-cell imaging, after washing, cells can be fixed with a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

After fixation, wash the cells again with PBS.

-

-

Mounting and Imaging:

-

For live-cell imaging, add fresh culture medium or an appropriate imaging buffer to the cells.

-

For fixed cells, mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., excitation around 405 nm and emission >650 nm, or excitation around 640 nm and emission >660 nm).

-

Potential Applications and Future Directions

While the phototoxicity of this compound presents a hurdle for its use as a general-purpose fluorescent probe in live-cell imaging, its unique properties could be leveraged for specific applications:

-

Correlative Light and Electron Microscopy (CLEM): this compound's ability to generate singlet oxygen can be exploited for photo-oxidation of diaminobenzidine (DAB), creating an electron-dense precipitate that can be visualized by electron microscopy. This would allow for the localization of this compound at high resolution.

-

Targeted Photodynamic Therapy: If conjugated to a targeting moiety (e.g., an antibody or a small molecule ligand), this compound could be used for the targeted ablation of specific cells or organelles upon light activation. Its intrinsic fluorescence would allow for the visualization and tracking of the conjugate before and during therapy.

-

Probing Membrane Dynamics: As a lipophilic molecule, this compound is likely to accumulate in cellular membranes. Its fluorescence could potentially be used to study membrane structure and dynamics, provided that phototoxic effects are carefully controlled.

Further research is needed to fully characterize the photophysical properties of this compound and to develop strategies to mitigate its phototoxicity. The synthesis of this compound analogues with a lower singlet oxygen quantum yield but retained fluorescence would be a significant step towards its broader applicability in fluorescence microscopy.

Conclusion

This compound is a fascinating natural product with intriguing photophysical properties. Its strong absorption in the red region of the spectrum and emission in the near-infrared make it spectrally attractive for fluorescence microscopy. However, its high efficiency as a photosensitizer poses a significant challenge due to phototoxicity. This technical guide has summarized the current, albeit limited, knowledge of this compound's spectral properties and provided a starting point for researchers wishing to explore its use in cellular imaging. With careful experimental design and further research into modulating its photodynamic activity, this compound or its derivatives may yet find a niche in the ever-expanding toolkit of fluorescent probes for cell biology.

References

- 1. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Bonellia viridis | Lucie Malard [gbri.org.au]

- 3. Photodynamic action of this compound, an integumentary chlorin of Bonellia viridis, Rolando (Echiura, Bonelliidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Bonellin Derivatives: A Technical Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonellin, a unique chlorin pigment isolated from the marine echiuran worm Bonellia viridis, has garnered significant interest in the scientific community for its diverse biological activities. This in-depth technical guide explores the core characteristics of this compound and its derivatives, focusing on their synthesis, biological actions, and underlying mechanisms. This document aims to provide a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Compound: this compound and Its Natural Derivatives

This compound is structurally distinct, characterized by an alkylated chlorin macrocycle. In its natural environment, this compound is often found alongside a series of its mono-amino-acid conjugate derivatives. The primary amino acids conjugated to this compound are valine, leucine, isoleucine, and alloisoleucine.[1][2] These natural variations provide a foundation for the synthesis and biological evaluation of a wider range of derivatives.

Biological Activity of this compound and Its Derivatives

The biological activity of this compound is predominantly linked to its photodynamic properties. Upon activation by light in the presence of oxygen, this compound can induce cellular damage, a characteristic that is being explored for various therapeutic applications.

Photodynamic Activity

This compound exhibits significant photodynamic activity. Studies have shown that at micromolar concentrations (10⁻⁶ M), this compound solutions can cause hemolysis of erythrocytes, but only when exposed to light.[3] This light-dependent activity is a hallmark of photodynamic agents. Furthermore, at a concentration of 2 x 10⁻⁶ M, this compound has been observed to disrupt the function of echinoid gametes, reduce the oxygen uptake of spermatozoa, and halt the development of both echinoid and Bonellia eggs, with all these effects being strictly light-dependent.[3] The photodynamic effect is diminished under low oxygen conditions, and the presence of singlet oxygen quenchers can delay this activity, suggesting a mechanism involving the generation of reactive oxygen species (ROS).[3]

Interestingly, the metal-complexed form of this compound appears to have altered activity. For instance, copper this compound is not photodynamically active, suggesting that the central metal ion can modulate the photosensitizing properties of the chlorin macrocycle.[3]

Anticancer and Cytotoxic Potential

While specific quantitative data for a broad range of synthetic this compound derivatives remains limited in publicly available literature, the known photodynamic nature of this compound itself points towards a strong potential for anticancer applications through photodynamic therapy (PDT). The principle of PDT involves the selective accumulation of a photosensitizer in tumor tissue, followed by localized light irradiation to induce cancer cell death.

Antimicrobial Activity

The potential of this compound and its derivatives as antimicrobial agents is an emerging area of interest. However, comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of a wide array of this compound derivatives against various bacterial and fungal strains are not yet extensively documented.

Data on Biological Activity

| Compound | Biological Activity | Concentration | Target | Conditions | Citation |

| This compound | Hemolysis | 10⁻⁶ M | Erythrocytes | In the presence of light | [3] |

| This compound | Gamete dysfunction, reduced spermatozoa O₂ uptake, developmental arrest | 2 x 10⁻⁶ M | Echinoid and Bonellia gametes/eggs | In the presence of light | [3] |

| Copper this compound | No photodynamic activity | Not specified | Not applicable | In the presence of light | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of a broad spectrum of this compound derivatives are not extensively published. However, based on general methodologies for similar compounds, the following outlines can be inferred.

General Synthesis of this compound-Amino Acid Conjugates

The synthesis of this compound-amino acid conjugates would typically involve the activation of the carboxylic acid group on the this compound macrocycle, followed by coupling with the desired amino acid ester. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with an activating agent like 1-hydroxybenzotriazole (HOBt), or other modern coupling agents, would likely be employed. The reaction would be carried out in an appropriate aprotic solvent. Subsequent deprotection of the amino acid ester would yield the final conjugate.

Cytotoxicity and Phototoxicity Assays